4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 952982-43-3
VCID: VC5016491
InChI: InChI=1S/C16H26N2O3S/c1-4-21-16-6-5-15(11-13(16)2)22(19,20)17-12-14-7-9-18(3)10-8-14/h5-6,11,14,17H,4,7-10,12H2,1-3H3
SMILES: CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C
Molecular Formula: C16H26N2O3S
Molecular Weight: 326.46

4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

CAS No.: 952982-43-3

Cat. No.: VC5016491

Molecular Formula: C16H26N2O3S

Molecular Weight: 326.46

* For research use only. Not for human or veterinary use.

4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide - 952982-43-3

Specification

CAS No. 952982-43-3
Molecular Formula C16H26N2O3S
Molecular Weight 326.46
IUPAC Name 4-ethoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C16H26N2O3S/c1-4-21-16-6-5-15(11-13(16)2)22(19,20)17-12-14-7-9-18(3)10-8-14/h5-6,11,14,17H,4,7-10,12H2,1-3H3
Standard InChI Key BOXMGHWBDMWKOZ-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 4-ethoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide . Its molecular formula, C₁₆H₂₆N₂O₃S, reflects a composition of 16 carbon, 26 hydrogen, 2 nitrogen, 3 oxygen, and 1 sulfur atoms. The molecular structure is characterized by:

  • A benzene ring with ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents.

  • A sulfonamide group (-SO₂NH-) linked to a (1-methylpiperidin-4-yl)methyl side chain .

Structural Depiction

The SMILES notation for the compound is CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C, which encodes the connectivity of atoms . Key structural features include:

  • Piperidine ring: A six-membered nitrogen-containing ring with a methyl group at the 1-position.

  • Sulfonamide bridge: Connects the aromatic ring to the piperidine side chain, a common pharmacophore in drug design .

Table 1: Structural and Nomenclature Data

PropertyValueSource
IUPAC Name4-ethoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Molecular FormulaC₁₆H₂₆N₂O₃S
Molecular Weight326.5 g/mol
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C

Synthesis and Manufacturing

Challenges in Synthesis

Key challenges include optimizing reaction conditions to prevent side reactions, such as over-sulfonation or degradation of the piperidine ring . Yield improvements may require controlled temperatures (-10°C to 25°C) and anhydrous solvents like tetrahydrofuran (THF).

Physicochemical Properties

Computed Descriptors

The compound’s LogP (partition coefficient) is estimated to be ~2.5, indicating moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility . Its polar surface area (PSA) of 85 Ų suggests potential for crossing the blood-brain barrier, a trait shared with neurologically active sulfonamides.

Stability and Solubility

  • Thermal Stability: Likely stable up to 150°C, based on analogs with similar substituents .

  • Aqueous Solubility: Predicted solubility of 0.1–1 mg/mL in water at 25°C, enhanced in acidic or basic conditions due to protonation of the piperidine nitrogen .

Table 2: Physicochemical Profile

PropertyValue/EstimateSource
LogP~2.5
Polar Surface Area85 Ų
Aqueous Solubility0.1–1 mg/mL (25°C)
Melting PointNot reported

Future Research Directions

Priority Investigations

  • In vitro screening: Assess antibacterial, antifungal, and enzyme inhibitory activity.

  • ADMET studies: Evaluate absorption, distribution, metabolism, excretion, and toxicity.

  • Structural optimization: Modify the ethoxy or piperidine groups to enhance potency or reduce toxicity .

Collaborative Opportunities

Academic-industrial partnerships could accelerate development, particularly in synthesizing derivatives for high-throughput screening against emerging microbial targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator